Epimerization to Tetrol I-1 Under Acid Hydrolysis
Under acid hydrolysis conditions (90 °C, 3 h, 1 M HCl) used to release tetrols from DNA or protein adducts, tetrol I‑2 undergoes reversible epimerization to tetrol I‑1 [REFS‑1]. HPLC analysis established an equilibrium composition of 87 % (±)-benzo[a]pyrene‑r‑7,t‑8,9,c‑10‑tetrahydrotetrol (tetrol I‑1) and only 9 % (±)-benzo[a]pyrene‑r‑7,t‑8,9,10‑tetrahydrotetrol (tetrol I‑2), with no interconversion between the I‑1/I‑2 and II‑1/II‑2 isomer groups [REFS‑2].
| Evidence Dimension | Epimerization equilibrium under acid hydrolysis |
|---|---|
| Target Compound Data | 9 % tetrol I‑2 at equilibrium |
| Comparator Or Baseline | Tetrol I‑1: 87 % at equilibrium |
| Quantified Difference | 9.7‑fold excess of tetrol I‑1 over tetrol I‑2 |
| Conditions | Acid hydrolysis at 90 °C, 3 h, 1 M HCl; HPLC analysis |
Why This Matters
This equilibrium demonstrates that tetrol I‑2 is not stable under standard hydrolysis conditions and must be used with appropriate correction factors in analytical methods, distinguishing it from the more stable tetrol I‑1.
- [1] Sagredo CA, Olsen R, Greibrokk T, Molander P, Øvrebø S. Epimerization and stability of two new cis‑benzo[a]pyrene tetrols by the use of liquid chromatography‑fluorescence and mass spectrometry. Chem Res Toxicol. 2006;19(3):392‑398. doi:10.1021/tx0502746 View Source
- [2] Islam GA, Greibrokk T, Harvey RG, Øvrebø S. Epimerization of benzo[a]pyrene‑tetrols after acid hydrolysis, implications for determination of benzo[a]pyrene adducts in protein and DNA. Mutat Res. 1999;423(1‑2):47‑54. View Source
